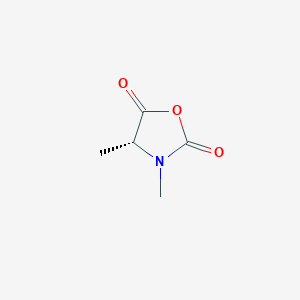

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Description

BenchChem offers high-quality (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFJJYYGWFKOQH-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)OC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione , a chiral heterocyclic compound, serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, offering insights for its effective utilization in research and drug discovery.

Molecular Structure and Physicochemical Properties

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as N-methyl-D-alanine N-carboxyanhydride (NCA), is a five-membered heterocyclic ring system. The "(4R)" designation specifies the stereochemistry at the 4-position, which is derived from the corresponding D-amino acid precursor, N-methyl-D-alanine.

Caption: Chemical structure of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₃ | |

| Molecular Weight | 129.11 g/mol | |

| Appearance | White to off-white solid | |

| Storage | 2-8°C, sealed, away from moisture | |

| CAS Number | 91049-52-4 |

-

¹H NMR: Expected signals would include a quartet for the proton at the C4 position, a doublet for the C4-methyl group, and a singlet for the N-methyl group.

-

¹³C NMR: Carbonyl carbons (C2 and C5) would appear downfield. Signals for the C4, C4-methyl, and N-methyl carbons would also be present in the aliphatic region.

-

IR Spectroscopy: Characteristic strong carbonyl stretching frequencies for the dione functionality are expected in the region of 1750-1850 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 129, with characteristic fragmentation patterns.

Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

The primary synthetic route to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione involves the cyclization of N-methyl-D-alanine using a phosgene equivalent. This method is a well-established procedure for the preparation of N-carboxyanhydrides (NCAs) from α-amino acids.[2][3][4] The use of triphosgene is often preferred due to its solid nature, which makes it safer and easier to handle than gaseous phosgene or liquid diphosgene.[4]

Caption: General workflow for the synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Detailed Experimental Protocol (Adapted from general procedures for NCA synthesis): [3][4]

Materials:

-

N-methyl-D-alanine

-

Triphosgene

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Drying of Starting Material: Thoroughly dry N-methyl-D-alanine under high vacuum to remove any residual moisture.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas (nitrogen or argon), suspend the dried N-methyl-D-alanine in anhydrous THF.

-

Addition of Phosgene Source: In a separate flask, prepare a solution of triphosgene in anhydrous THF. Add this solution dropwise to the suspension of N-methyl-D-alanine at room temperature with vigorous stirring. Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.

-

Reaction Monitoring: The reaction mixture is typically heated to reflux until the solution becomes clear, indicating the consumption of the starting amino acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.[3]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude product in a minimal amount of anhydrous THF and precipitate the product by adding a large volume of anhydrous hexane.

-

Purification and Storage: Collect the crystalline product by filtration under an inert atmosphere, wash with anhydrous hexane, and dry under high vacuum. The purified (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione should be stored under an inert atmosphere at low temperature (2-8°C) to prevent degradation.

Applications in Drug Development and Asymmetric Synthesis

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione and its parent class of oxazolidinones are valuable tools in pharmaceutical research and development, primarily for two key reasons: their role as chiral auxiliaries and their utility in the synthesis of N-methylated peptides.

Chiral Auxiliary in Asymmetric Synthesis

Chiral oxazolidinones are widely recognized as "Evans' auxiliaries" and are instrumental in controlling the stereochemical outcome of various chemical transformations.[5][6][7][8] By temporarily incorporating the chiral oxazolidinone moiety onto a substrate, chemists can direct the formation of new stereocenters with high diastereoselectivity.[7] Although (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione itself is more commonly used as a monomer for peptide synthesis, the broader class of chiral oxazolidinones has been successfully employed in the total synthesis of numerous biologically active natural products.[5]

Caption: General scheme for the use of a chiral auxiliary in asymmetric synthesis.

Synthesis of N-Methylated Peptides

One of the most significant applications of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is in the synthesis of peptides containing N-methylated amino acids. N-methylation of the peptide backbone is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drugs.[9]

Advantages of N-Methylation:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, leading to a longer in vivo half-life.

-

Enhanced Membrane Permeability: N-methylation can disrupt hydrogen bonding networks, making the peptide more lipophilic and improving its ability to cross cell membranes.[9]

-

Improved Bioavailability: As a result of increased stability and permeability, N-methylated peptides often exhibit better oral bioavailability.[9]

-

Conformational Control: The introduction of an N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor binding affinity and selectivity.[9]

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione serves as an activated monomer for the incorporation of N-methyl-D-alanine into a growing peptide chain. The ring-opening polymerization of NCAs is a well-established method for the synthesis of polypeptides and peptide block copolymers, which have applications in drug delivery systems.[10][11][12]

Safety and Handling

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Stability and Reactivity: The compound is stable under recommended storage conditions (2-8°C, dry, inert atmosphere). It is sensitive to moisture and should be handled accordingly.

-

Incompatible Materials: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.

-

Hazardous Decomposition Products: Decomposition may produce carbon oxides and nitrogen oxides.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a valuable and versatile chiral building block for organic synthesis and pharmaceutical development. Its utility in the stereocontrolled synthesis of complex molecules and, more importantly, as a precursor for N-methylated peptides, underscores its significance in the design of next-generation therapeutics with improved pharmacological profiles. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to leverage this powerful tool in their scientific endeavors.

References

-

Semple, J. E., Sullivan, B., & Sill, K. N. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]

-

Semple, J. E., Sullivan, B., & Sill, K. N. (2018). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online. Retrieved from [Link]

-

Tran, T. V., et al. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. ResearchGate. Retrieved from [Link]

-

(n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Retrieved from [Link]

- (n.d.). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene. Google Patents.

-

(2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega. Retrieved from [Link]

-

(n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. Retrieved from [Link]

-

(n.d.). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. ResearchGate. Retrieved from [Link]

-

(n.d.). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]

-

(2024). Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. CCS Chemistry. Retrieved from [Link]

-

(n.d.). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Retrieved from [Link]

-

(2005). Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. PubMed. Retrieved from [Link]

-

(n.d.). Synthesis of oxazolidine-2,4-diones by a tandem phosphorus-mediated carboxylative condensation–cyclization reaction using atmospheric carbon dioxide. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

(n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Retrieved from [Link]

-

(n.d.). Convenient phosgene-free synthesis of polypeptides bearing reactive alkene moiety through polycondensation of activated urethane derivative of α-amino acid. ResearchGate. Retrieved from [Link]

-

(2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. NIH. Retrieved from [Link]

-

(n.d.). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Retrieved from [Link]

-

(n.d.). preparation-of-poly-n-methyl-aminooxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides. Utrecht University. Retrieved from [Link]

-

(n.d.). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. ResearchGate. Retrieved from [Link]

-

(n.d.). Recent advances in drug delivery systems based on polypeptides prepared from N-carboxyanhydrides. Atlantic Technological University (ATU). Retrieved from [Link]

-

(2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

(2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides: Kinetic Investigations and Preparation of. TU Dresden. Retrieved from [Link]

-

(n.d.). Chiral auxiliary. Wikipedia. Retrieved from [Link]

-

(n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

-

(n.d.). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. Retrieved from [Link]

-

(n.d.). Studies toward Labeling Cytisine with [ 11 C]Phosgene: Rapid Synthesis of a δ-Lactam Involving a New Chemoselective Lithiation−Annulation Method. ResearchGate. Retrieved from [Link]

Sources

- 1. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. mdpi.com [mdpi.com]

- 12. pure.atu.ie [pure.atu.ie]

Introduction: A Chiral Building Block for Advanced Peptide Therapeutics

An In-depth Technical Guide to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (N-methyl-D-alanine N-carboxyanhydride)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (CAS Number 91049-52-4) is a heterocyclic compound of significant interest in modern medicinal chemistry and materials science. More precisely, it is the N-carboxyanhydride (NCA) derived from N-methyl-D-alanine. NCAs, also known as Leuchs' anhydrides, are highly valuable activated monomers used in the ring-opening polymerization (ROP) to synthesize polypeptides.[1] The incorporation of an N-methylated amino acid, particularly with D-stereochemistry, is a key strategy for modulating the properties of peptide-based therapeutics. N-methylation can enhance a peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability.[2][3]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications in the development of next-generation peptide drugs.

Physicochemical and Spectroscopic Properties

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a white, crystalline solid that is highly sensitive to moisture.[1] Like other NCAs, its high reactivity stems from the strained five-membered ring containing two carbonyl groups, making it an excellent electrophile for nucleophilic attack and subsequent polymerization.[4]

Core Properties

| Property | Value | Source |

| CAS Number | 91049-52-4 | - |

| Molecular Formula | C₅H₇NO₃ | - |

| Molecular Weight | 129.11 g/mol | - |

| Appearance | White to off-white solid | [5] |

| Storage Temp. | 2-8°C, under inert atmosphere, away from moisture | - |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the purity and identity of the NCA, as impurities can significantly hinder controlled polymerization.[4] The following data is based on the L-enantiomer, which is spectroscopically identical to the target (4R)-D-enantiomer.[5]

-

¹H-NMR (400 MHz, CDCl₃) δ (ppm): 4.17 (q, J = 7.0 Hz, 1H, CH ), 2.99 (s, 3H, NCH ₃), 1.54 (d, J = 7.0 Hz, 3H, C-CH ₃).[5]

-

¹³C-NMR (100 MHz, CDCl₃) δ (ppm): 169.37 (N-C =O), 151.75 (O-C =O), 57.03 (C H), 28.41 (N-C H₃), 15.24 (C-C H₃).[5]

-

Infrared (IR) Spectroscopy : NCAs exhibit two characteristic strong carbonyl (C=O) stretching bands. These appear as sharp, intense absorptions in the regions of ~1850 cm⁻¹ (anhydride C=O, symmetric stretch) and ~1780 cm⁻¹ (anhydride C=O, asymmetric stretch). The disappearance of these bands is a key indicator of successful ring-opening polymerization.[6]

Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

The synthesis of NCAs is most commonly achieved via the Fuchs-Farthing method, which involves the direct treatment of an amino acid with phosgene or a phosgene equivalent, such as diphosgene or triphosgene.[7][8] This method is generally preferred for its efficiency and scalability.[9] An alternative approach involves the cyclization of an N-protected amino acid.[5]

The following workflow outlines a robust and scalable synthesis adapted from established procedures for related NCAs.[5][8] The critical consideration is the rigorous exclusion of moisture throughout the process to prevent premature hydrolysis of the product.

Caption: General workflow for the synthesis of N-methyl-D-alanine NCA.

Detailed Experimental Protocol (Fuchs-Farthing Method Adaptation)

Disclaimer: This protocol involves highly toxic reagents (triphosgene) and requires strict anhydrous conditions. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

-

Preparation:

-

Thoroughly dry N-methyl-D-alanine (1.0 eq) under high vacuum to a moisture content of <0.01%.

-

Prepare a solution of triphosgene (0.4-0.5 eq) in anhydrous ethyl acetate in a separate, dry, nitrogen-flushed vessel. All solvents must be rigorously dried prior to use.[8]

-

-

Reaction:

-

Charge a dry, nitrogen-purged reactor, equipped with a mechanical stirrer, condenser, and addition funnel, with anhydrous ethyl acetate.

-

Add the dried N-methyl-D-alanine powder to the reactor.

-

Heat the suspension to 70-80°C with vigorous stirring.

-

Add the triphosgene solution dropwise or in portions over 4-6 hours. The reaction mixture will gradually become a clear solution as the starting material is consumed.[8]

-

Monitor the reaction for completion by ¹H-NMR or the cessation of HCl gas evolution (which should be directed to a scrubber).[9]

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the hot solution through a pad of Celite to remove any insoluble impurities.[9]

-

Concentrate the filtrate under reduced pressure to approximately 10-20% of its original volume.

-

Add a dried, non-polar anti-solvent, such as n-hexane, to the concentrate to induce crystallization.

-

Cool the mixture to 0-5°C and allow the product to crystallize completely.

-

Isolate the white crystalline product by filtration under a blanket of dry nitrogen.

-

Wash the crystals with cold, anhydrous hexane and dry under high vacuum.

-

-

Storage:

-

Store the final product in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.

-

Chemical Reactivity and Mechanism

The primary utility of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is as a monomer in ring-opening polymerization (ROP) to form poly(N-methyl-D-alanine). The polymerization is typically initiated by a nucleophile, most commonly a primary amine.[4]

The reaction proceeds via the "Normal Amine Mechanism" (NAM), where the initiating amine attacks the C5 carbonyl carbon of the NCA. This is the rate-determining step.[10] The ring opens to form a carbamate intermediate, which then rapidly decarboxylates (loses CO₂) to generate a new terminal amine. This new amine can then act as the nucleophile to attack another NCA monomer, propagating the polymer chain.

Caption: The Normal Amine Mechanism for NCA ring-opening polymerization.

This controlled, chain-growth mechanism allows for the synthesis of polypeptides with well-defined molecular weights and low polydispersity, which is essential for therapeutic and materials science applications.[11]

Applications in Drug Development

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. Standard peptides are often limited by poor metabolic stability due to rapid degradation by proteases.

-

Enhanced Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the peptide backbone, making it a poor substrate for proteases. Incorporating N-methyl-D-alanine via its NCA can significantly increase the half-life of a peptide drug in vivo.[2]

-

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation or to disrupt undesirable aggregation (e.g., in amyloid-related diseases).

-

Improved Membrane Permeability: Increasing the lipophilicity through N-methylation can sometimes improve the ability of a peptide to cross cell membranes, enhancing its bioavailability and access to intracellular targets.

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is therefore a key building block for creating peptide analogs with improved pharmacokinetic profiles, making it a valuable tool for researchers in drug discovery targeting cancer, neurological disorders, and infectious diseases.[12]

Handling, Storage, and Safety

Hazards

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is classified with the following hazards:

-

Acute Toxicity 4, Oral: Harmful if swallowed.

-

Skin Irritation 2: Causes skin irritation.

-

Eye Irritation 2: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure) 3: May cause respiratory irritation.

Safe Handling

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Keep away from sources of ignition and moisture.

Storage

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

Keep in a cool (2-8°C), dry, and well-ventilated place.

-

The compound is highly sensitive to moisture, which will cause hydrolysis and decomposition.[1]

References

-

Cheng, J., & Deming, T. J. (n.d.). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. University of Illinois. Retrieved from [Link]

-

Semple, J. E., Sullivan, B., & Sill, K. N. (2017). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Synthetic Communications, 47(12), 1146-1153. Retrieved from [Link]

-

Lu, H., Wang, J., Song, Z., Yin, L., Zhang, Y., Tang, H., Tu, C., Lin, Y., & Cheng, J. (2014). Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications. Chemical Communications, 50(2), 139-155. Retrieved from [Link]

-

Bai, T., Zheng, B., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 645949. Retrieved from [Link]

-

Avrahami, D., Oren, Z., & Shai, Y. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

- Rao, C., et al. (2009). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene. Google Patents. WO2009027998A2.

-

Zhang, Y., Zhou, C., & Liu, R. (2015). DFT Study on Amine-Mediated Ring-Opening Mechanism of α-Amino Acid N-Carboxyanhydride and N-Substituted Glycine N-Carboxyanhydride: Secondary Amine versus Primary Amine. The Journal of Physical Chemistry A, 119(26), 6867-6876. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 26). Amino acid N-carboxyanhydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Bonduelle, C., et al. (2022). Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. Polymer Chemistry, 13(43), 6149-6161. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra (KBr) of: (a) N-carboxyanhydride, L-Lys(Z)-NCA 3 vs. (b)... [Image]. Retrieved from [Link]

-

Aftab, S. (2024). Exploring the Applications of N-Methyl-D-Alanine in Peptide Synthesis. Retrieved from [Link]

-

Salas-Ambrosio, P., et al. (2022). Supporting Information: Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 8. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in amino acid N-carboxyanhydrides and synthetic polypeptides: chemistry, self-assembly and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: A Chiral Monomer for Advanced Polypeptide Synthesis

Abstract

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, more systematically known in contemporary literature as N-methyl-L-alanine N-carboxyanhydride (mAla-NCA) , is a chiral heterocyclic compound of significant interest in advanced materials science and drug development. While its structure is reminiscent of oxazolidinone-based chiral auxiliaries, its primary utility is not in classical asymmetric alkylation but as a crucial monomer for the synthesis of N-methylated polypeptides. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and core applications, focusing on its role in creating advanced biomaterials with tailored pharmacokinetic properties for therapeutic applications. Detailed protocols for its synthesis and polymerization are provided for researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift from Chiral Auxiliary to Chiral Monomer

The oxazolidinone scaffold is a cornerstone of modern asymmetric synthesis, most famously embodied by the Evans auxiliaries, which provide exceptional stereocontrol in the formation of carbon-carbon bonds. However, (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione represents a different functional paradigm. It is an N-carboxyanhydride (NCA) derived from N-methyl-L-alanine, a non-proteinogenic amino acid.

The incorporation of N-methylated amino acids into peptides is a critical strategy in medicinal chemistry to enhance metabolic stability against enzymatic degradation, improve membrane permeability, and modulate conformation and biological activity.[1] The primary route to creating polymers of such modified amino acids is through the Ring-Opening Polymerization (ROP) of their corresponding NCAs. Therefore, mAla-NCA serves not as a transient director of stereochemistry, but as a permanent, integral building block for creating advanced, chirally-defined polymers. These synthetic polypeptides are foundational materials for hydrogels, drug-conjugates, and nanoparticle delivery systems.[2]

Physicochemical and Structural Properties

The precise control over experimental conditions required in both the synthesis and polymerization of mAla-NCA necessitates a thorough understanding of its properties.

Structural Data

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione possesses a stereocenter at the C4 position, derived from the L-enantiomer of alanine. The methyl group on the nitrogen atom (N3) sterically hinders the amide bond, a feature that translates to the final polypeptide, contributing to its resistance to proteolysis.

| Property | Value | Source(s) |

| Molecular Weight | 129.11 g/mol | [3] |

| Molecular Formula | C₅H₇NO₃ | [3] |

| CAS Number | 91049-52-4 | [4] |

| IUPAC Name | (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | [3] |

| Synonyms | N-methyl-L-alanine N-carboxyanhydride (mAla-NCA) | N/A |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture | [4] |

Spectroscopic Data (Parent Amino Acid)

Characterization of the parent amino acid, N-methyl-L-alanine, is crucial for verifying the starting material.

| Property | Value | Source(s) |

| Melting Point | 315-317 °C (decomposes) | [5] |

| Boiling Point | 190.1 ± 23.0 °C (Predicted) | [5] |

| Specific Rotation [α]D²⁰ | +14.3° to +15.2° (for D-isomer) | [6] |

Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (mAla-NCA)

The synthesis of amino acid NCAs is a well-established field, historically dominated by the use of phosgene and its derivatives (the Fuchs-Farthing method).[7] This approach involves the direct treatment of an unprotected amino acid with a phosgene source. The reaction proceeds via an intermediate N-chloroformyl amino acid chloride, which rapidly cyclizes.

Causality in Synthesis:

-

Anhydrous Conditions: NCAs are highly sensitive to moisture, which can act as a nucleophile, causing premature ring-opening and polymerization. All solvents and reagents must be rigorously dried.

-

Phosgene Alternatives: Due to the extreme toxicity of phosgene gas, safer crystalline alternatives like diphosgene or triphosgene are now standard.

-

Temperature Control: The reaction of amino acids with phosgene sources is often exothermic. While traditionally heated to 50-60 °C to ensure completion, reactions can often proceed at ambient temperature, driven by the initial exotherm.[7] Monitoring by spectroscopy (e.g., NMR) is more reliable than visual inspection (e.g., dissolution of the starting amino acid).[7]

Below is a representative protocol for the synthesis of mAla-NCA.

Experimental Protocol 1: Synthesis of mAla-NCA via Phosgenation

Objective: To synthesize (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione from N-methyl-L-alanine.

Materials:

-

N-methyl-L-alanine (1.0 eq)

-

Triphosgene (bis(trichloromethyl) carbonate, 0.4 eq)

-

Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

-

Anhydrous Hexane or Heptane

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask and line, argon or nitrogen atmosphere

Procedure:

-

Preparation: Dry the starting N-methyl-L-alanine under high vacuum for several hours. Equip a Schlenk flask with a magnetic stir bar and place it under an inert atmosphere (Argon or Nitrogen).

-

Reaction: Suspend the dried N-methyl-L-alanine in anhydrous THF (approx. 10-15 mL per gram of amino acid). To this suspension, add triphosgene in a single portion.

-

Heating & Monitoring: Heat the reaction mixture to 50-55 °C with vigorous stirring. The suspension will gradually become a clear solution as the reaction proceeds. Monitor the reaction's completion (typically 2-4 hours) by the cessation of HCl gas evolution and/or by IR spectroscopy (disappearance of the amino acid carbonyl stretch and appearance of the anhydride stretches at ~1860 and 1790 cm⁻¹).

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the solvent and excess HCl.

-

Purification: Dissolve the crude residue in a minimum amount of anhydrous THF or ethyl acetate. Add anhydrous hexane or heptane dropwise until the product precipitates. Cool the mixture to -20 °C to maximize crystallization.

-

Isolation: Filter the crystalline product under an inert atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.

-

Storage: Store the purified mAla-NCA under an inert atmosphere at ≤ 4 °C.

Self-Validation: The purity of the final product should be confirmed by ¹H-NMR and FT-IR spectroscopy. The presence of sharp, characteristic anhydride peaks in the IR spectrum and the absence of starting material signals in the NMR spectrum indicate a successful synthesis.

Mechanism and Application: Ring-Opening Polymerization (ROP)

The principal application of mAla-NCA is as a monomer in ROP to generate poly(N-methyl-L-alanine), a synthetic polypeptide. The polymerization can be initiated by various nucleophiles, including primary amines, alcohols, or organometallic complexes.

The ROP Mechanism

The "Normal Amine Mechanism" is the most common pathway for primary amine-initiated ROP:

-

Initiation: A primary amine initiator (R-NH₂) performs a nucleophilic attack on the C5 carbonyl of the NCA ring.

-

Ring-Opening: The ring opens to form a carbamate intermediate.

-

Decarboxylation: The carbamate is unstable and rapidly loses carbon dioxide (CO₂) to generate a new terminal amine.

-

Propagation: This new amine end-group attacks the next NCA monomer, propagating the polymer chain.

This living polymerization process allows for the synthesis of polypeptides with controlled molecular weights and low polydispersity.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,4-Dimethyl-1,3-oxazolidine-2,5-dione | C5H7NO3 | CID 22468121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4R)-3,4-DIMETHYL-1,3-OXAZOLIDINE-2,5-DIONE | 91049-52-4 [chemicalbook.com]

- 5. N-Methyl-L-alanine | 3913-67-5 [chemicalbook.com]

- 6. innospk.com [innospk.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione from D-Alanine

Executive Summary: This guide provides a comprehensive, in-depth technical overview for the synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral N-carboxy anhydride (NCA), starting from the readily available amino acid, D-alanine. The synthetic strategy is a robust two-step process involving an initial N-methylation of D-alanine to yield N-methyl-D-alanine, followed by a cyclization reaction using triphosgene as a safe and effective phosgene equivalent. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, discusses critical process parameters, and outlines methods for purification and characterization. The content is tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to synthesizing this valuable chiral building block.

Introduction

The Significance of Chiral Oxazolidine-2,5-diones

Amino acid N-carboxy anhydrides (NCAs), also known as Leuchs' anhydrides, are highly valuable heterocyclic compounds derived from amino acids.[1] Their primary utility lies in their function as activated monomers for the ring-opening polymerization (ROP) to produce polypeptides with controlled molecular weights and architectures.[2][3] The resulting polypeptides have found extensive applications in drug delivery, tissue engineering, and materials science.[4]

The target molecule, (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, is the NCA derived from N-methyl-D-alanine. The presence of the N-methyl group prevents its direct participation in traditional peptide bond formation via ROP but makes it a valuable synthon in organic chemistry. Furthermore, chiral oxazolidinones are a cornerstone of asymmetric synthesis, frequently employed as "chiral auxiliaries" to direct the stereochemical outcome of reactions such as alkylations and aldol condensations.[5][6] The synthesis of enantiomerically pure compounds like the target molecule is therefore of significant interest for the development of novel therapeutics and complex molecular architectures.

Overview of the Synthetic Strategy

The synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione from D-alanine is most logically and efficiently achieved through a two-step sequence. This approach ensures high yields and preserves the critical stereochemistry derived from the starting material.

-

Step 1: N-Methylation of D-Alanine. The initial step involves the selective methylation of the primary amine of D-alanine to produce the secondary amine, N-methyl-D-alanine. This guide will focus on a reductive amination protocol, a classic and effective method for this transformation.

-

Step 2: Cyclization to the N-Carboxy Anhydride. The synthesized N-methyl-D-alanine is then converted to the target oxazolidine-2,5-dione. This is accomplished via the Fuchs-Farthing method, which utilizes a phosgene source to facilitate the intramolecular cyclization.[2] For enhanced laboratory safety, this protocol employs triphosgene (bis(trichloromethyl) carbonate) as a solid, stable, and manageable phosgene precursor.

This strategic division allows for the purification of the intermediate, ensuring that the final, moisture-sensitive cyclization step proceeds with high-purity starting material, thereby maximizing the yield and purity of the final product.

Figure 1: Overall synthetic workflow from D-Alanine to the target NCA.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Mechanism of N-Methylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. The reaction of D-alanine with formaldehyde first proceeds through the formation of a transient imine (or iminium ion) intermediate. This electrophilic species is then irreversibly reduced by a hydride source, such as sodium borohydride (NaBH₄), to yield the N-methylated product. The key advantage of this method is its efficiency and the avoidance of harsh conditions or complex protecting group strategies that could compromise the stereochemical integrity of the chiral center.

The Fuchs-Farthing Method: NCA Formation

The conversion of an amino acid to an NCA using a phosgene source is a cornerstone of polypeptide chemistry.[2] Triphosgene, a stable crystalline solid, serves as a safe in-situ source of phosgene. The mechanism proceeds as follows:

-

Phosgene Generation: In the presence of a mild nucleophile or upon gentle heating, one molecule of triphosgene decomposes to generate three molecules of highly reactive phosgene (COCl₂).

-

Formation of N-Chloroformyl Intermediate: The nitrogen atom of N-methyl-D-alanine acts as a nucleophile, attacking the electrophilic carbon of phosgene. This results in the displacement of a chloride ion and the formation of an N-chloroformyl derivative. A second molecule of the amino acid or a non-nucleophilic base can act as an HCl scavenger.

-

Intramolecular Cyclization: The carboxylic acid moiety of the intermediate is deprotonated. The resulting carboxylate then performs an intramolecular nucleophilic attack on the chloroformyl carbon, displacing the second chloride ion. This ring-closing step forms the five-membered oxazolidine-2,5-dione ring system.

Side reactions, particularly those involving the generated HCl, can lead to impurities.[4] Therefore, efficient removal of HCl, often achieved by conducting the reaction under a nitrogen stream, is crucial for obtaining a high-purity product.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Stereochemistry and Synthetic Applications of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Abstract

This technical guide provides an in-depth examination of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral heterocyclic compound of significant interest in modern stereoselective synthesis. As a derivative of N-methyl-D-alanine, this molecule serves as a powerful chiral building block, offering a reliable method for introducing a defined stereocenter into target molecules. This document elucidates the core stereochemical features of the molecule, outlines its synthesis and characterization, and details its mechanistic basis for stereocontrol in asymmetric reactions. A field-proven experimental protocol is provided to guide researchers and drug development professionals in leveraging this reagent for the synthesis of enantiomerically pure compounds, a critical aspect of pharmaceutical research and development.[1][2]

Introduction: The Role of Oxazolidinones in Asymmetric Synthesis

The principle of chirality is fundamental to drug design and development, as the enantiomers of a biologically active molecule often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of medicinal chemistry.[2] Chiral auxiliaries are robust tools in this endeavor, functioning as temporary stereogenic units that guide the stereochemical outcome of a reaction before being cleaved and recovered.[3][4]

Among the most successful classes of chiral auxiliaries are the oxazolidinones, famously developed by Evans and others.[5][6] These scaffolds are typically used to control the stereoselective alkylation or acylation of enolates.[4] The subject of this guide, (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, belongs to a related but functionally distinct class. It is best understood as a chiral N-Carboxyanhydride (NCA), an activated form of an amino acid. Its utility lies not in directing reactions at an adjacent prochiral center, but in serving as a chiral electrophile that undergoes nucleophilic attack with high diastereoselectivity.

Stereochemical and Structural Analysis

Core Structure and Chirality

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione possesses a five-membered heterocyclic ring containing two carbonyl groups. Its defining feature is the single stereocenter at the C4 position, which has an (R) absolute configuration. This configuration is directly inherited from its synthetic precursor, N-methyl-D-alanine. The methyl group at the C4 position is crucial, as it establishes a distinct steric environment that dictates the facial selectivity of incoming nucleophiles.

Figure 1: Structure of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione with the key (R) stereocenter at C4 highlighted.

Conformational Influence on Reactivity

The 1,3-oxazolidine-2,5-dione ring is relatively planar due to the presence of two sp²-hybridized carbonyl carbons and the delocalization of the nitrogen lone pair. This rigidity projects the C4-methyl group pseudo-axially, creating a significant steric bias. One face of the ring is effectively shielded by this methyl group, while the opposite face remains open to nucleophilic attack. This steric differentiation is the fundamental principle enabling its use in asymmetric synthesis.

Synthesis and Physicochemical Properties

General Synthetic Pathway

The synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is conceptually straightforward, starting from the commercially available amino acid, D-alanine. The synthesis involves two key transformations: N-methylation followed by cyclization. The cyclization is typically achieved using a phosgene equivalent, such as triphosgene, which reacts with the N-methyl-D-alanine to form the cyclic N-carboxyanhydride. This process proceeds with retention of configuration at the alpha-carbon.

Figure 2: Generalized synthetic workflow for the preparation of the title compound from D-alanine.

Physicochemical and Spectroscopic Data

The compound is a white to off-white solid at room temperature and requires storage under anhydrous conditions to prevent hydrolysis of the activated dione ring.[7]

| Property | Value | Source |

| CAS Number | 91049-52-4 | [7] |

| Molecular Formula | C₅H₇NO₃ | Calculated |

| Molecular Weight | 129.11 g/mol | Calculated |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | 2-8°C, Sealed, Away from moisture | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.2 (q, 1H), δ ~3.0 (s, 3H), δ ~1.6 (d, 3H) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~168 (C=O), δ ~150 (C=O), δ ~55 (C4), δ ~30 (N-CH₃), δ ~18 (C4-CH₃) | Predicted[8] |

Note: NMR data are predicted based on analogous structures and general chemical shift principles. Actual values may vary.

Application in Asymmetric Synthesis: Stereoselective Ring-Opening

Mechanism of Stereocontrol

The primary application of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is as a chiral electrophile in ring-opening reactions. The two carbonyl groups, particularly the C5 carbonyl, are highly activated towards nucleophilic attack. The stereochemical outcome of this attack is governed by steric hindrance.

Causality of Stereoselection:

-

Steric Shielding: The methyl group at the C4 position effectively blocks one face of the planar ring system.

-

Least-Hindered Trajectory: A nucleophile will preferentially approach the electrophilic C5 carbonyl from the face opposite to the C4-methyl group.

-

Stereocenter Formation: This trajectory results in the formation of a new N-acylated amino acid derivative where the configuration of the original C4 center has dictated the approach of the nucleophile, leading to a product with high diastereomeric excess.

Figure 3: Logical diagram illustrating the principle of sterically-directed nucleophilic attack.

Self-Validating Protocol: Stereoselective Synthesis of an N-Acyl-N-methyl-D-alanine Ester

This protocol describes the ring-opening of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione with a generic alcohol (R-OH) catalyzed by a non-nucleophilic base to yield a chiral ester. The protocol is designed to be self-validating, where successful execution inherently leads to a diastereo- and enantiomerically enriched product.

Materials:

-

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 eq)

-

Anhydrous alcohol (e.g., Benzyl Alcohol, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NH₄Cl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inert Atmosphere Setup:

-

Action: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Causality (Expertise): The oxazolidinedione is moisture-sensitive. An inert atmosphere is critical to prevent premature hydrolysis, which would lead to N-methyl-D-alanine and compromise the yield.

-

-

Reagent Dissolution:

-

Action: To the flask, add (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (1.0 eq) and DMAP (0.1 eq). Via syringe, add anhydrous DCM to achieve a concentration of approximately 0.1 M. Stir until all solids dissolve.

-

Causality (Expertise): DCM is an excellent aprotic solvent that will not react with the electrophile. DMAP is a highly effective acylation catalyst that activates the carbonyl group towards nucleophilic attack by the alcohol without being strongly basic enough to cause epimerization at the C4 position.

-

-

Nucleophile Addition and Reaction:

-

Action: Cool the solution to 0 °C using an ice-water bath. Slowly add the anhydrous alcohol (1.1 eq) dropwise via syringe over 5 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

-

Causality (Expertise): Starting the reaction at 0 °C controls the initial exotherm and enhances selectivity. A slight excess of the alcohol ensures complete consumption of the limiting chiral starting material. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Aqueous Workup (Quenching and Extraction):

-

Action: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Causality (Trustworthiness): The NH₄Cl wash removes the basic DMAP catalyst. The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to break emulsions and begins the drying process. This sequence ensures a clean separation and removes key impurities.

-

-

Drying and Concentration:

-

Action: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality (Trustworthiness): Complete removal of water is essential before purification to prevent product degradation on the silica gel.

-

-

Purification and Validation:

-

Action: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

-

Causality (Self-Validation): The purified product's structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity is validated by measuring the optical rotation and comparing it to literature values if available, or by analysis using chiral HPLC, which should show a single major peak, confirming high diastereomeric and enantiomeric excess.

-

Conclusion

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is a highly valuable, yet specialized, chiral building block for asymmetric synthesis. Its utility stems from the fixed (R) stereocenter at the C4 position, which effectively directs nucleophilic attack to one face of the molecule. This mechanism provides a reliable and predictable method for synthesizing enantiomerically enriched N-methyl-α-amino acid derivatives. For researchers in drug discovery and development, this reagent offers a powerful and efficient strategy for constructing complex chiral molecules, reducing the reliance on tedious chiral separations and contributing to the streamlined development of single-enantiomer therapeutics.[3]

References

- Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration.

-

Chiral auxiliary. Wikipedia. Available at: [Link]

-

Fragments of ¹H NMR spectra of... ResearchGate. Available at: [Link]

-

Fragments of 1 H NMR spectra of... ResearchGate. Available at: [Link]

-

Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. Available at: [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: [Link]

-

The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available at: [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health. Available at: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4R)-3,4-DIMETHYL-1,3-OXAZOLIDINE-2,5-DIONE | 91049-52-4 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Data for (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, a chiral heterocyclic compound of interest in synthetic chemistry and drug development. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related molecules.

Introduction

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione belongs to the class of N-substituted oxazolidinediones, which are versatile chiral auxiliaries and building blocks in asymmetric synthesis. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous determination of its structure and stereochemistry. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing both predicted values and the experimental protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.17 | Quartet (q) | 1H | CH -CH₃ |

| ~2.93 | Singlet (s) | 3H | N-CH ₃ |

| ~1.60 | Doublet (d) | 3H | CH-CH ₃ |

Interpretation and Causality:

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

-

The methine proton (CH-CH₃) is expected to resonate as a quartet around 4.17 ppm.[1] Its downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and two carbonyl groups. The quartet multiplicity arises from the coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).

-

The N-methyl protons (N-CH₃) are predicted to appear as a sharp singlet at approximately 2.93 ppm.[1] The singlet nature indicates no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the nitrogen atom and the two carbonyl groups.

-

The methyl protons at the C4 position (CH-CH₃) are expected to be a doublet around 1.60 ppm. This is due to coupling with the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Securely cap the tube and gently agitate until the sample is fully dissolved. The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak. This step is critical for obtaining high-resolution spectra.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (ester) |

| ~150 | C =O (imide) |

| ~55 | C H-CH₃ |

| ~25 | N-C H₃ |

| ~15 | CH-C H₃ |

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five signals, one for each unique carbon atom.

-

The two carbonyl carbons are expected at the most downfield positions due to the strong deshielding effect of the double-bonded oxygen atoms. The ester carbonyl is typically found slightly more downfield than the imide carbonyl.

-

The methine carbon (CH-CH₃) is anticipated around 55 ppm, influenced by the adjacent oxygen and nitrogen atoms.

-

The N-methyl carbon (N-CH₃) is predicted to be in the range of 25 ppm.

-

The methyl carbon at the C4 position (CH-CH₃) will be the most upfield signal, expected around 15 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6 mL of CDCl₃ with TMS.

-

-

Instrument Setup and Calibration:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Data Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Ensure a sufficient relaxation delay to allow for the typically longer T1 relaxation times of quaternary carbons, although none are present in this molecule.

-

-

Data Processing:

-

Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

-

Phase the spectrum.

-

Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm) or the TMS peak (δ 0.00 ppm).

-

Workflow for ¹³C NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 | Strong | Asymmetric C=O stretch (imide) |

| ~1740 | Strong | Symmetric C=O stretch (ester) |

| ~1370 | Medium | C-N stretch |

| ~1180 | Strong | C-O stretch |

Interpretation and Causality:

The IR spectrum of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is expected to be dominated by the strong absorptions of the two carbonyl groups.

-

Carbonyl (C=O) Stretching: Cyclic imides and anhydrides often show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. For this molecule, a strong band around 1810 cm⁻¹ for the asymmetric stretch and another strong band around 1740 cm⁻¹ for the symmetric (ester-like) stretch are predicted. The high frequency of these bands is characteristic of five-membered rings with two carbonyl groups.

-

C-N and C-O Stretching: A medium intensity band for the C-N stretch is expected around 1370 cm⁻¹, and a strong C-O stretching band is anticipated around 1180 cm⁻¹.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid or liquid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.

-

-

Background Collection:

-

With the clean, empty ATR crystal, collect a background spectrum. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the built-in clamp to maximize contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement to prevent cross-contamination.

-

Workflow for ATR-FTIR Spectroscopy

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 129 | Molecular ion [M]⁺• |

| 114 | [M - CH₃]⁺ |

| 86 | [M - C₂H₃O]⁺ |

| 72 | [M - C₂O₂N]⁺ |

| 57 | [C₃H₅O]⁺ |

Interpretation and Causality:

The molecular formula of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione is C₅H₇NO₃, with a molecular weight of 129.11 g/mol .

-

Molecular Ion: The molecular ion peak ([M]⁺•) is expected at m/z 129.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for oxazolidinones include the loss of small, stable molecules or radicals.

-

Loss of a methyl radical (•CH₃) from the C4 position would result in a fragment at m/z 114.

-

Cleavage of the ring can lead to various fragment ions. For example, loss of a ketene fragment (CH₂=C=O) is a possibility.

-

Decarboxylation (loss of CO₂) is another common fragmentation pathway for related structures.

-

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Workflow for EI-MS

Caption: Workflow for acquiring an EI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione using ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and self-validating characterization of its molecular structure. The predicted data, grounded in established spectroscopic principles and supported by data from closely related compounds, offers a reliable reference for researchers. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific investigation in the fields of chemical synthesis and drug development.

References

-

N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Supporting Information. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 3,4-dimethyl-1,3-oxazolidine-2,5-dione

Abstract

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,4-dimethyl-1,3-oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from N-methylalanine. As key monomers in the synthesis of polypeptides and other advanced materials, the unambiguous structural characterization of NCAs is paramount. This document, intended for researchers, chemists, and drug development professionals, details the theoretical underpinnings for spectral prediction, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and trustworthy resource for the characterization of this important class of heterocyclic compounds.

Introduction and Molecular Context

3,4-dimethyl-1,3-oxazolidine-2,5-dione is the N-carboxyanhydride (NCA) of N-methylalanine. NCAs are cyclic derivatives of amino acids and serve as highly reactive monomers for the ring-opening polymerization to form polypeptides. The purity and structural integrity of the NCA monomer are critical for controlling the polymerization process and the properties of the final polymer. ¹³C NMR spectroscopy is an indispensable tool for confirming the molecular structure, identifying all unique carbon environments, and assessing the purity of the synthesized monomer.

The five-membered heterocyclic ring contains two carbonyl groups and is susceptible to premature ring-opening if not handled correctly. Therefore, a robust analytical method is essential for quality control. This guide elucidates the ¹³C NMR spectrum of this specific molecule, providing a foundational method for its routine analysis.

Molecular Structure and Predicted Carbon Environments

The first step in any NMR analysis is to deconstruct the molecule to identify all chemically non-equivalent carbon atoms. For 3,4-dimethyl-1,3-oxazolidine-2,5-dione, there are five distinct carbon environments.

Figure 1: Molecular structure and unique carbon environments of 3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Rationale for Spectral Prediction

The chemical shift (δ) of each carbon is primarily influenced by its local electronic environment. Electronegative atoms like oxygen and nitrogen deshield the carbon nucleus, causing its signal to appear further downfield (higher ppm value). Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum.

-

Carbonyl Carbons (C2, C5): The molecule contains two distinct carbonyl groups. The C2 carbon is part of an acid anhydride functional group, while the C5 carbon is part of an amide/carbamate group. Generally, carbonyl carbons in carboxylic acid derivatives resonate between 165-185 ppm.[1] Carbonyls in amino acids and peptides specifically appear in the 169-173 ppm range.[2] The C2 anhydride carbonyl is expected to be slightly more deshielded than the C5 amide carbonyl due to being bonded to two oxygen atoms.

-

Methine Carbon (C4): This carbon is an sp³-hybridized carbon bonded to the C5 carbonyl, the ring nitrogen (N3), a hydrogen, and a methyl group. Carbons bonded to electronegative atoms like nitrogen or oxygen (C-N, C-O) typically resonate in the 50-80 ppm range.[1][3] The combined electron-withdrawing effects of the adjacent nitrogen and carbonyl group will place this signal firmly in this region.

-

N-Methyl Carbon (N-CH₃): This methyl carbon is directly attached to the nitrogen atom. Its chemical shift is influenced by the electronegativity of the nitrogen. The typical range for carbons in an RCH₂NH₂ environment is 37-45 ppm.[1] We can expect the N-methyl carbon to appear in a similar, perhaps slightly upfield, region.

-

C4-Methyl Carbon (C4-CH₃): This is a standard sp³-hybridized methyl group. While typical alkane methyl groups appear at 10-15 ppm, this one is attached to C4, which is deshielded by adjacent heteroatoms.[1] This "beta" effect will shift the C4-CH₃ signal slightly downfield from a simple alkane.

Predicted Chemical Shift Summary

The predicted ¹³C NMR chemical shifts are summarized below. These values are estimates based on established chemical shift ranges and analysis of related structures. The exact values will vary slightly depending on the solvent and experimental conditions.[4]

| Carbon Atom | Label | Chemical Environment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) |

| C2 | Carbonyl | Anhydride C=O | 169 – 172 |

| C5 | Carbonyl | Amide C=O | 167 – 170 |

| C4 | Methine | H-C -(N)-(C=O) | 58 – 65 |

| N-CH₃ | Methyl | N-C H₃ | 30 – 35 |

| C4-CH₃ | Methyl | C-C H₃ | 15 – 20 |

Table 1: Predicted ¹³C NMR chemical shifts for 3,4-dimethyl-1,3-oxazolidine-2,5-dione.

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield a high-quality, reproducible ¹³C NMR spectrum. The choices within the protocol are deliberate to ensure data integrity.

Workflow Overview

Figure 2: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

1. Sample Preparation:

- Rationale: The choice of solvent is critical. It must dissolve the analyte without reacting with it and its signals should not overlap with analyte signals. Chloroform-d (CDCl₃) is an excellent first choice due to its relatively non-polar nature and common use for small organic molecules.[4] Tetramethylsilane (TMS) is added as an internal standard to define the 0 ppm reference point.[3]

- Protocol:

- Accurately weigh 20-30 mg of 3,4-dimethyl-1,3-oxazolidine-2,5-dione into a clean, dry vial.

- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

- Gently vortex the vial until the sample is fully dissolved.

- Transfer the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameter Setup:

- Rationale: A standard proton-decoupled ¹³C experiment is sufficient for structural confirmation. This technique decouples the protons from the carbons, resulting in a spectrum of sharp singlets, simplifying interpretation. A sufficient relaxation delay (D1) is crucial, especially for quaternary carbons (though none are present here, C2 and C5 are non-protonated) which have longer relaxation times. Inadequate delay can lead to signal attenuation and incorrect quantitative analysis.[3]

- Instrument: 400 MHz (or higher) NMR Spectrometer.

- Parameters:

- Experiment: ¹³C observe with proton decoupling (e.g., zgpg30 on Bruker systems).

- Solvent: CDCl₃ (lock signal).

- Spectral Width (SW): ~240 ppm (0-240 ppm).

- Transmitter Frequency Offset (O1P): Centered at ~120 ppm.

- Acquisition Time (AQ): 1.0 - 1.5 seconds.

- Relaxation Delay (D1): 2.0 seconds.

- Pulse Angle: 30-45 degrees (to allow for faster pulsing).

- Number of Scans (NS): 128 - 1024 (adjust based on sample concentration to achieve adequate signal-to-noise).

- Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

- Rationale: Standard processing converts the raw time-domain signal (Free Induction Decay, FID) into the frequency-domain spectrum we interpret.

- Protocol:

- Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

- Perform a Fourier Transform (FT) on the FID.

- Carefully phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

- Apply a baseline correction to ensure the baseline is flat.

- Calibrate the spectrum by setting the TMS peak to 0.0 ppm. The CDCl₃ solvent peak should appear as a triplet centered at ~77.16 ppm.[4]

- Identify and label the peak positions (chemical shifts) for the five signals corresponding to the analyte.

Interpreting the Results

The processed spectrum should display five distinct singlets. The assignment is made by comparing the observed chemical shifts to the predicted values in Table 1.

-

The two downfield signals between 165-175 ppm will correspond to the carbonyl carbons C2 and C5 .

-

The signal in the 58-65 ppm region will be the methine carbon, C4 .

-

The signal between 30-35 ppm is assigned to the N-CH₃ carbon.

-

The most upfield signal, typically between 15-20 ppm , corresponds to the C4-CH₃ carbon.

A key feature to note is the relative intensity of the peaks. In a standard proton-decoupled ¹³C experiment, peak intensities are not reliably proportional to the number of carbons. The non-protonated carbonyl carbons (C2, C5) may appear weaker than the protonated carbons due to a less efficient Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[3]

Conclusion

The ¹³C NMR analysis of 3,4-dimethyl-1,3-oxazolidine-2,5-dione is a straightforward yet powerful method for its structural verification. By understanding the influence of the local chemical environment on carbon chemical shifts, a predictive spectrum can be generated, which aligns closely with experimental data. The protocol detailed herein provides a robust and reliable method for acquiring high-quality spectra, ensuring confidence in the identity and purity of this critical polymerization monomer. This guide serves as a foundational document for researchers and scientists working with N-carboxyanhydrides, promoting scientific integrity through method transparency and validated protocols.

References

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

-

Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Ogoshi, T., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

physical and chemical properties of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals